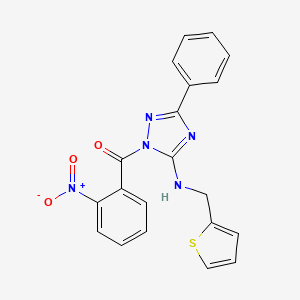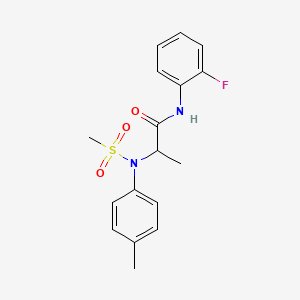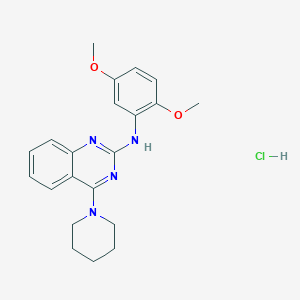
1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine, also known as NBPT, is a chemical compound that has gained significant attention in the field of agriculture. NBPT is a potent urease inhibitor that is used to improve nitrogen use efficiency in crops. The compound inhibits the activity of the enzyme urease, which is responsible for the hydrolysis of urea into ammonia, resulting in the loss of nitrogen through volatilization. The use of NBPT has been shown to significantly reduce nitrogen loss and increase crop yield, making it an important tool for sustainable agriculture.
Mécanisme D'action
1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine works by inhibiting the activity of the enzyme urease, which is responsible for the hydrolysis of urea into ammonia. The compound binds to the active site of the enzyme, preventing it from catalyzing the reaction. This results in a reduction in the amount of ammonia produced, which in turn reduces nitrogen loss through volatilization.
Biochemical and physiological effects:
This compound has been shown to have no significant toxicity or adverse effects on humans or animals when used at recommended doses. The compound is rapidly metabolized and excreted from the body, with no accumulation in tissues. This compound has also been shown to have no impact on soil microorganisms or other non-target organisms, making it an environmentally friendly option for nitrogen management in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments has several advantages, including its high potency as a urease inhibitor, its low toxicity, and its ability to improve nitrogen use efficiency in crops. However, there are also limitations to its use, such as the complexity of the synthesis process and the need for careful control of reaction conditions to ensure the purity and yield of the final product.
Orientations Futures
There are several potential future directions for the use of 1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in agriculture and other applications. One area of research is the development of new formulations and delivery methods to improve the efficiency and effectiveness of this compound in the field. Another area of research is the investigation of the compound's potential use in the treatment of urea-related disorders in humans and animals. Additionally, there is a need for further research into the environmental impact of this compound and its long-term effects on soil health and crop productivity.
Applications De Recherche Scientifique
1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its use in agriculture as a urease inhibitor. The compound has been shown to significantly reduce nitrogen loss and increase crop yield in a variety of crops, including corn, wheat, and rice. This compound is also being investigated for its potential use in other applications, such as in the treatment of urea-related disorders in humans and animals.
Propriétés
IUPAC Name |
(2-nitrophenyl)-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-19(16-10-4-5-11-17(16)25(27)28)24-20(21-13-15-9-6-12-29-15)22-18(23-24)14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAUYQJBOHSGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4190104.png)
![6-chloro-4-[3-(3-thietanyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4190108.png)

![2-{[(benzylsulfonyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4190138.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B4190166.png)

![3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4190174.png)
![N-(diphenylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4190179.png)
![N-isopropyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4190189.png)
![ethyl {2-[(3-ethoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4190198.png)
![N-(1-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-4-ethylbenzamide](/img/structure/B4190203.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B4190213.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-chlorobenzenesulfonamide](/img/structure/B4190225.png)